![molecular formula C23H20Cl2FN3O3S B2596133 N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide CAS No. 452051-28-4](/img/structure/B2596133.png)
N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide, also known as DFPM, is a chemical compound that has been widely studied for its potential applications in scientific research. DFPM is a small molecule that belongs to the class of sulfonylbenzamide compounds, which have been shown to possess a range of biological activities. In
Scientific Research Applications
- Application : Researchers have explored N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide as a potential therapeutic agent for cocaine use disorder. It acts as a potent D3 dopamine receptor ligand with selectivity over D2 receptors. Improved solubility compared to previous lead compounds makes it promising .
Dopamine D3 Receptor Ligands
Mechanism of Action
Target of Action
The primary target of the compound N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide is the D3 dopamine receptor . This receptor plays a crucial role in the brain’s reward system and is associated with substance use disorders .
Mode of Action
N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide interacts with its target, the D3 dopamine receptor, by binding to it . This binding can modulate the receptor’s activity, leading to changes in the signaling pathways it is involved in .
Biochemical Pathways
The interaction of N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide with the D3 dopamine receptor affects the dopaminergic signaling pathway . This pathway plays a significant role in movement, behavioral motivations, and learning .
Pharmacokinetics
Similar compounds have been reported to have low solubility . Solubility is a key factor in a drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, affecting its bioavailability .
Result of Action
The molecular and cellular effects of N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide’s action are related to its modulation of the D3 dopamine receptor. By binding to this receptor, the compound can influence the dopaminergic signaling pathway, potentially leading to changes in behaviors associated with this pathway .
Action Environment
The action, efficacy, and stability of N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can potentially interact with the compound and alter its effects .
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2FN3O3S/c24-17-13-18(25)15-19(14-17)27-23(30)16-6-7-21(26)22(12-16)33(31,32)29-10-8-28(9-11-29)20-4-2-1-3-5-20/h1-7,12-15H,8-11H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVORUMUKASGRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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